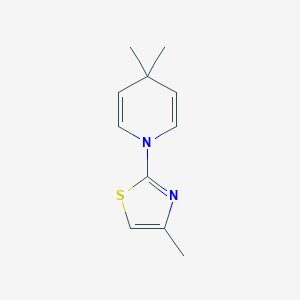
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group and a 4-chloro-phenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of 4-(4-chloro-phenyl)-thiazole with bromomethylating agents such as dibromomethane in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete bromomethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-4-phenyl-thiazole: Similar structure but lacks the 4-chloro substituent on the phenyl ring.
4-(4-Chloro-phenyl)-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-4-(4-chloro-phenyl)-thiazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity.
Uniqueness
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is unique due to the combination of the bromomethyl and 4-chloro-phenyl groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for fine-tuning of its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H7BrClNS |
|---|---|
Poids moléculaire |
288.59 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrClNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Clé InChI |
IFWDKNKIRKBNSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)CBr)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8553274.png)
![5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8553279.png)
![6-Bromo-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8553286.png)





